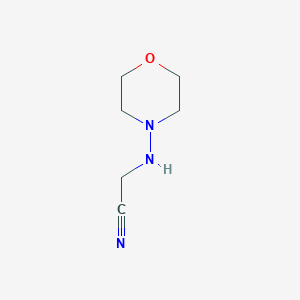

4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one

Vue d'ensemble

Description

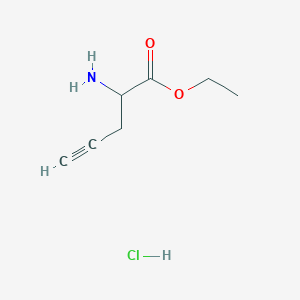

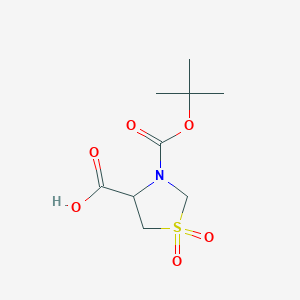

The compound “4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one” is an organic compound. The hydroxymethyl group in the compound is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .

Synthesis Analysis

The synthesis of 4-hydroxymethyl-substituted oxazolidinones, including optically active ones, has been described in the literature. Tetraarylphosphonium salts catalyze the reaction of glycidol with isocyanates effectively. The neutral catalysis facilitates glycidol addition to isocyanates followed by intramolecular cyclization .Chemical Reactions Analysis

The pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin, which may be related to the compound , has been studied. The resin is pyrolyzed through three parallel independent reaction steps .Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one has been explored in various synthesis processes. One study reports the synthesis of isomeric 2-oxazolidinones from specific propanediols, examining the effects of experimental conditions on the formation of these compounds (Madesclaire, Zaitsev, Zaitseva, & Sharipova, 2007). Another research delves into the synthesis of enantiomerically pure 2-amino-1,4-diols from chiral 4-hydroxymethyl-5-iodo-1,3-oxazin-2-ones, highlighting the role of 4-hydroxymethyl-5-methyl-1,3-oxazolidin-2-one in such processes (González-Rosende, Jordá-Gregori, Sepúlveda-Arques, & Orena, 2004).

Enzymatic Synthesis and Kinetic Modeling

The compound has been a subject in enzymatic synthesis studies. One such research investigates the enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate, proposing a reaction mechanism and kinetic modeling (Yadav & Pawar, 2014).

Electrosynthesis and Precursor Applications

Electrosynthesis of chiral 4-methoxy-2-oxazolidinones, including 4-hydroxymethyl-5-methyl-1,3-oxazolidin-2-one, demonstrates its use in the synthesis of β-amino alcohol precursors and other pharmacologically active derivatives (Schierle-Arndt, Kolter, Danielmeier, & Steckhan, 2001).

Structural and Crystallographic Studies

Structural determinations of related oxazolidines have been conducted to ascertain the absolute configuration of chiral centers, contributing to the understanding of the molecular structure of such compounds (Bolte, Monz, & Wagner, 1999).

Applications in Antibacterial Agents

While this request excludes direct information on drug use and side effects, it's noteworthy that oxazolidinones as a class have been studied for their antibacterial properties, indicating the potential pharmacological relevance of this compound in this context (Zurenko et al., 1996).

Environmental Applications

Studies have also focused on the chemical fixation of carbon dioxide into 2-oxazolidinones, highlighting an environmental application of such compounds (Xu, Zhao, & Jia, 2011).

Safety and Hazards

The safety data sheet for a related compound, 4-(Hydroxymethyl)phenoxyacetic acid, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3-4(2-7)6-5(8)9-3/h3-4,7H,2H2,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKKPLSYZLTKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine](/img/structure/B3323120.png)

![5-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3323163.png)